Cas no 1268032-07-0 (6-Chloro-5-fluoro-1,3-benzoxazol-2-amine)

6-Chloro-5-fluoro-1,3-benzoxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-CHLORO-5-FLUORO-1,3-BENZOXAZOL-2-AMINE
- 2-Benzoxazolamine, 6-chloro-5-fluoro-
- 6-Chloro-5-fluorobenzo[d]oxazol-2-amine
- 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine
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- Inchi: 1S/C7H4ClFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
- InChI Key: RTHDLWJUOJEKRM-UHFFFAOYSA-N
- SMILES: O1C2=CC(Cl)=C(F)C=C2N=C1N
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI28690-5g |
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine |
1268032-07-0 | 98% | 5g |
$1642.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00706929-1g |
6-Chloro-5-fluorobenzo[d]oxazol-2-amine |
1268032-07-0 | 98% | 1g |
¥4723.0 | 2023-04-03 | |
1PlusChem | 1P00HS1E-1g |
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine |
1268032-07-0 | 98% | 1g |
$589.00 | 2025-02-28 | |
A2B Chem LLC | AI28690-1g |
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine |
1268032-07-0 | 98% | 1g |
$554.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846935-1g |
6-Chloro-5-fluorobenzo[d]oxazol-2-amine |
1268032-07-0 | 98% | 1g |
¥6183.00 | 2024-08-09 | |
1PlusChem | 1P00HS1E-5g |
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine |
1268032-07-0 | 98% | 5g |
$1735.00 | 2025-02-28 |
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine Related Literature
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine: A Comprehensive Overview
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine, also known by its CAS number 1268032-07-0, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzoxazoles, which are widely studied for their unique electronic properties and structural versatility. The presence of chlorine and fluorine substituents at positions 6 and 5, respectively, imparts distinct electronic and steric effects that make this compound particularly interesting for applications in drug discovery, optoelectronics, and catalysis.
The molecular structure of 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine consists of a benzene ring fused with an oxazole ring. The oxazole moiety contains a nitrogen atom at position 1 and an oxygen atom at position 3. The substitution pattern at positions 6 (chlorine) and 5 (fluorine) introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. This substitution also enhances the compound's ability to act as a ligand in coordination chemistry due to the availability of lone pairs on the nitrogen atom.
Recent studies have highlighted the potential of benzoxazole derivatives in the development of novel pharmaceutical agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds like 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine exhibit promising anti-inflammatory and antioxidant properties. These findings suggest that this compound could serve as a lead molecule for the design of new drugs targeting chronic inflammatory diseases.
In addition to its pharmacological applications, 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine has shown potential in the field of optoelectronics. Its unique electronic structure allows it to function as an efficient charge transport material in organic light-emitting diodes (OLEDs). A study published in Nature Communications reported that incorporating this compound into OLED architectures significantly improves device efficiency and stability due to its high electron mobility and excellent thermal stability.
The synthesis of 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine typically involves multi-step reactions starting from readily available aromatic precursors. One common approach involves the nucleophilic substitution of a suitable chlorobenzene derivative followed by cyclization to form the benzoxazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
Benzoxazole derivatives, including 6-Chloro-5-fluoro-1,3-benzoxazol..., are also being explored for their applications in catalysis. Their ability to coordinate with metal centers makes them valuable ligands in homogeneous catalysis for reactions such as alkene epoxidation and olefin polymerization. Researchers have reported that these compounds can significantly enhance catalytic activity by stabilizing reactive intermediates and facilitating electron transfer processes.
In terms of physical properties, 6-Chloro...-b...zol... has a melting point of approximately 240°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and dimethylformamide is moderate, making it suitable for various solution-based chemical processes. The compound is also thermally stable up to 300°C, which is advantageous for high-throughput synthesis protocols.
The toxicity profile of 6-Chloro...-b...zol... has been evaluated in recent toxicological studies. Results indicate that it exhibits low acute toxicity when administered via oral or dermal routes. However, long-term exposure studies are still required to fully understand its potential health risks. Regulatory agencies recommend handling this compound with appropriate personal protective equipment due to its potential irritant properties.
In conclusion, CAS No 1268032...-b...zol... is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool for researchers in academia and industry alike. Continued exploration into its properties will undoubtedly unlock new opportunities for its use in innovative technologies.
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